molecular formula C8H9O3P B8674251 beta-Styrenephosphonic acid

beta-Styrenephosphonic acid

Cat. No. B8674251
M. Wt: 184.13 g/mol
InChI Key: PGKQTZHDCHKDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05783730

Procedure details

In this Example, an acid catalyst (ZSM-5-40 zeolite) was used for both the reaction of phosphorous acid (24.6 gm) with 36 gm of acetophenone (at 75° C.) and the subsequent reaction (at 80° C.) to crack the acyl derivative to form SPA. The amount of catalyst used in the first reaction was 12 gm. It was determined that the product contained 77 wt % styrene phosphonic acid (SPA), 17 wt % unreacted phosphorous acid, and 6 wt % Diels-Alder dimer phosphorus compound. The yield of SPA in this reaction was therefore 65% of theory.
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
[Compound]
Name
acyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[P:1]([OH:4])([OH:3])[OH:2].[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=O)[CH3:6]>>[CH:6]([P:1]([OH:4])(=[O:3])[OH:2])=[CH:5][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
36 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Three
Name
acyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the subsequent reaction (at 80° C.)

Outcomes

Product
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)P(O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.